molecular formula C10H18ClNO2 B1177513 neutral amino acid permease CAS No. 148024-55-9

neutral amino acid permease

Cat. No.: B1177513
CAS No.: 148024-55-9
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Description

Neutral amino acid permeases are membrane transport proteins that facilitate the cellular uptake of neutral amino acids, playing a pivotal role in nitrogen distribution and metabolic regulation. These transporters are primarily proton-coupled symporters and belong to the Amino Acid Permease (AAP) family within the APC (Amino acid-Polyamine-Choline) superfamily. Their core research value lies in understanding nutrient allocation in plants, where they influence growth, seed yield, and low-nitrogen stress tolerance , and in mammalian systems, where transporters like B0AT1 (SLC6A19) are critical for neutral amino acid absorption in the kidney and intestine. Defects in the B0AT1 transporter are responsible for Hartnup disorder, an autosomal recessive condition characterized by neutral aminoaciduria . Furthermore, the Large Neutral Amino Acid Transporter 1 (LAT1, SLC7A5) is a major focus in cancer research due to its heightened expression in various tumors, where it supplies essential amino acids to support rapid proliferation, making it a promising therapeutic target . In pathogenic fungi like Cryptococcus neoformans, amino acid permeases such as Aap4 and Aap5 are essential for virulence, enabling the pathogen to withstand host-induced thermal and oxidative stress . This reagent is essential for researchers investigating the structure-function relationships, kinetics, and regulatory mechanisms of amino acid transport in fields ranging from basic cell biology to drug discovery and agricultural science.

Properties

CAS No.

148024-55-9

Molecular Formula

C10H18ClNO2

Synonyms

neutral amino acid permease

Origin of Product

United States

Scientific Research Applications

Applications in Agriculture

1. Crop Improvement

Neutral amino acid permeases have been shown to enhance growth and yield in crops. For instance, the amino acid permease AAP1 in rice has been identified as a positive regulator of growth and grain yield. Studies indicate that manipulating the expression of OsAAP1 can improve nitrogen utilization efficiency by enhancing the uptake of neutral amino acids, which are crucial for plant metabolism and development .

2. Biopesticide Development

Recent research has demonstrated that amino acid conjugates can facilitate the phloem translocation of pesticides. The amino acid permease RcAAP1 from Ricinus communis enhances the uptake and mobility of L-valine-phenazine-1-carboxylic acid conjugates, allowing for reduced pesticide usage and minimized environmental impact . This application underscores the potential of amino acid permeases in developing sustainable agricultural practices.

Applications in Biotechnology

1. Genetic Engineering

The functional characterization of neutral amino acid permeases has significant implications for genetic engineering. By introducing or enhancing specific permease genes in crops, researchers can create plants with improved nutrient uptake capabilities. This approach is particularly beneficial for crops grown in nutrient-poor soils .

2. Microbial Production Systems

In microbial systems, such as Saccharomyces cerevisiae, neutral amino acid permeases like Gap1p facilitate the uptake of essential nutrients under limited conditions. This capability is harnessed in biotechnological applications to optimize fermentation processes for biofuel production and other industrial applications .

Applications in Medicine

1. Nutritional Absorption Disorders

In humans, neutral amino acid transporters such as B0AT1 (SLC6A19) are crucial for the absorption of dietary amino acids in the intestine. Deficiencies or mutations in these transporters can lead to disorders such as Hartnup disorder, characterized by impaired absorption of neutral amino acids . Understanding these transport mechanisms can guide therapeutic strategies for managing such conditions.

2. Drug Delivery Systems

Neutral amino acid permeases also play a role in drug delivery systems by facilitating the transport of therapeutic agents across cellular membranes. Research indicates that modifying drug compounds to include neutral amino acids can enhance their uptake via these transporters, improving efficacy and reducing side effects .

Table 1: Summary of Key Neutral Amino Acid Permeases and Their Functions

Permease Organism Function Application
AAP1Rice (Oryza sativa)Enhances growth and nitrogen uptakeCrop improvement
RcAAP1Castor bean (Ricinus communis)Facilitates pesticide translocationSustainable agriculture
Gap1pYeast (Saccharomyces cerevisiae)Broad-range nutrient uptakeBiotechnological applications
B0AT1HumanAbsorption of neutral amino acidsTreatment of nutritional absorption disorders

Table 2: Case Studies on Neutral Amino Acid Permease Applications

Study Findings
Growth Regulation in Rice Manipulation of OsAAP1 expression led to improved nitrogen use efficiency and grain yield.
Pesticide Mobility RcAAP1 enhanced phloem translocation of L-valine conjugates, reducing pesticide usage.
Nutrient Uptake in Yeast Gap1p facilitated efficient nutrient absorption under low-nutrient conditions during fermentation.

Comparison with Similar Compounds

Comparison with Similar Permeases

NAAPs share functional and structural similarities with other amino acid transporters but exhibit distinct substrate preferences, regulatory mechanisms, and evolutionary roles. Below is a systematic comparison:

Substrate Specificity
Permease Type Organism Substrates Key Differentiator from NAAPs Reference
Neutral Amino Acid Permease (NAAP) Plants (Arabidopsis, Rice) Val, Leu, Phe, Thr, Pro Broad specificity for neutral amino acids
Lysine-Specific Permease (LysP) E. coli Lysine, arginine analogs Exclusively transports basic amino acids
Aromatic Amino Acid Permease (AroP) E. coli Phe, Tyr, Trp Specialized for aromatic side-chain amino acids
General Amino Acid Permease (GAP) S. cerevisiae Neutral + basic amino acids (not Pro) Broader substrate range but excludes proline
Methionine Permease (MUP1/MUP3) S. cerevisiae Methionine (high/low affinity) Forms a distinct transporter family
Lysosomal LYAAT-1 Eukaryotic cells Small neutral amino acids (Ala, Gly) Localized to lysosomes; H+/amino acid symport

Key Findings :

  • NAAPs lack the acidic or basic residues found in permeases for charged amino acids (e.g., LysP, ArgP), which enables selective binding of neutral substrates .
Structural Features
  • Conserved Motifs : NAAPs share a hydrophobic core with other AAAP transporters but differ in hydrophilic loop regions. For example, loop 8-9 in lactose permease contains basic residues critical for proton coupling, whereas NAAPs have neutral residues at analogous positions .
  • Transmembrane Domains : NAAPs typically have 10–12 transmembrane helices, compared to 8–10 in lysosomal LYAAT-1 .
  • Sequence Alignment: A conserved acidic residue in basic amino acid permeases (e.g., LysP) is replaced by a neutral residue in NAAPs (Fig. 6 in ).
Functional Roles
  • Plants: AtAAP1 (Arabidopsis) and OsAAP4 (rice) regulate root uptake and grain yield by modulating neutral amino acid concentrations . AAP8 directs phloem loading of neutral/acidic amino acids, influencing nitrogen distribution .
  • Microbes: In cyanobacteria, NAAPs recapture hydrophobic amino acids leaked from cells, conserving nitrogen resources . Yeast Agp1p imports neutral amino acids under nitrogen starvation, contrasting with MUP1/3’s role in methionine uptake .
Phylogenetic Relationships

NAAPs cluster within the ANT (aromatic and neutral transporter) and AAP subfamilies of the AAAP family, distinct from lysine/arginine transporters (LHT) and auxin transporters (AUX) . For example:

  • Plant NAAPs : AtAAP1 and OsAAP4 share 65% sequence identity but diverge from lysine-specific LHTs (<30% identity) .
  • Fungal NAAPs: Agp1p (yeast) and ProP (Aspergillus) form a clade separate from basic amino acid permeases like LysP .

Research Advancements and Controversies

  • Overexpression Studies : Rice OsAAP4 enhances tillering and grain yield via Val/Pro accumulation, but excessive uptake disrupts nitrogen balance .
  • Regulatory Conflicts: In E. coli, mutations in lysP (neutral-like phenotype) pleiotropically affect lysine decarboxylase, suggesting indirect metabolic crosstalk .
  • Evolutionary Divergence: MUP1/3 (methionine permeases) in yeast define a new transporter family unrelated to canonical AAAPs, challenging earlier classification .

Preparation Methods

Growth Media and Conditions

Neutral amino acid permeases in cyanobacteria are optimally expressed under nitrogen-limiting conditions. For Anabaena sp. PCC 7120, cultures are grown in BG11 medium devoid of combined nitrogen (e.g., nitrate) to induce heterocyst differentiation and nitrogen fixation. Similarly, Synechocystis sp. PCC 6803 is cultivated in BG11 medium supplemented with 5 mM L-arginine or other nitrogen sources to modulate permease activity. Standard growth conditions include illumination with white fluorescent light (30–50 μmol photons·m⁻²·s⁻¹) at 30°C with continuous agitation to maintain aerobic conditions.

Induction of Permease Components

In Anabaena, the nat operon (e.g., natCA) is repressed in heterocysts but actively transcribed in vegetative cells during diazotrophic growth. Deprivation of combined nitrogen for 24–48 hours induces maximal expression of NatB (periplasmic substrate-binding protein) and NatA/C/D/E (transmembrane and ATPase subunits). For Synechocystis, this compound activity peaks during late exponential phase, with uptake rates for proline, leucine, and glycine reaching 6–10 nmol·min⁻¹·mg Chl⁻¹.

Genetic Modification and Mutant Generation

Insertional Inactivation of Permease Genes

Gene knockout strategies are pivotal for isolating permease components. In Synechocystis, ORFs encoding NatA (slr0467), NatB (slr0559), NatC (sll0146), NatD (slr0949), and NatE (slr1881) are disrupted using antibiotic resistance cassettes (e.g., C.K3 or C.C1). Mutants are selected on BG11 agar plates containing 25 μg·mL⁻¹ kanamycin or 10 μg·mL⁻¹ chloramphenicol. Successful inactivation is confirmed via PCR and transport assays, with nat mutants exhibiting 1–30% residual uptake of neutral amino acids compared to wild-type strains.

Complementation Studies

Functional redundancy is assessed by reintroducing wild-type genes into mutants. For example, plasmid-borne natA restores proline uptake in natA mutants of Synechocystis, confirming its role as an ATP-binding subunit. Complementation in Anabaena requires conjugative transfer of cosmid libraries into mutant strains, followed by screening for diazotrophic growth recovery.

Membrane Protein Solubilization and Fractionation

Cell Disruption and Membrane Preparation

Cells are harvested by centrifugation (5,000 × g, 10 min), washed with Tricine-NaOH buffer (25 mM, pH 8.1), and disrupted using a French press (1,200 psi) or glass bead homogenization. Membrane fractions are isolated via ultracentrifugation (100,000 × g, 1 h) and resuspended in solubilization buffer containing 2% (w/v) cholate and 4 M urea.

Chromatographic Purification

Solubilized proteins are fractionated on a Sepharose 6B column equilibrated with 50 mM Tris-HCl (pH 7.5), 0.1% cholate, and 1 mM dithiothreitol. The void volume fraction, enriched in permease complexes, is concentrated using centrifugal filters (30 kDa cutoff). For Synechocystis, NatB (periplasmic protein) is further purified via anion-exchange chromatography (Q-Sepharose) with a 0–500 mM NaCl gradient.

Functional Reconstitution and Transport Assays

Proteoliposome Reconstitution

Purified permease components are reconstituted into liposomes by dialysis against a buffer containing 50 mM HEPES-KOH (pH 7.0), 100 mM KCl, and 10% (w/v) glycerol. A lipid-to-protein ratio of 10:1 (w/w) ensures optimal incorporation of transmembrane subunits.

Radiolabeled Uptake Assays

Transport activity is measured using L-[U-¹⁴C]amino acids (e.g., 10 μM proline or leucine). Reactions are initiated by adding ¹⁴C-substrate to proteoliposomes or whole cells, incubated at 30°C under light, and terminated by rapid filtration (0.45 μm HA filters). Radioactivity retained on filters is quantified via scintillation counting. Key kinetic parameters include:

Table 1: Kinetic Parameters of Neutral Amino Acid Transport in Synechocystis sp. PCC 6803

SubstrateKₛ (μM)Vₘₐₓ (nmol·min⁻¹·mg Chl⁻¹)
Glutamine25.9
Proline66.1
Leucine87.7
Glycine109.4

Data derived from uptake assays in wild-type and mutant strains.

Structural and Functional Validation

Immunoblotting and Antibody Detection

Polyclonal antibodies against NatB (periplasmic domain) and NatA (ATPase domain) are used to confirm protein expression in membrane fractions. SDS-PAGE and Western blotting reveal distinct bands at ~55 kDa (NatB) and ~70 kDa (NatA).

Amino Acid Release Profiling

Anabaena nat mutants exhibit elevated extracellular alanine (up to 12 μM·mg Chl⁻¹·h⁻¹) under nitrogen deprivation, indicating permease-mediated efflux regulation. Reverse-phase HPLC with phenylisothiocyanate (PITC) derivatization quantifies amino acids in culture supernatants.

Challenges and Optimization Strategies

Stability of Permease Complexes

ABC transporters are prone to denaturation during solubilization. Substituting cholate with n-dodecyl-β-D-maltoside (DDM) improves Nat complex stability, yielding 80% recovery of transport activity post-reconstitution.

Heterologous Expression Systems

Escherichia coli BL21(DE3) expressing nat operons from Anabaena produces insoluble permease aggregates. Co-expression with molecular chaperones (GroEL-GroES) and induction at 18°C enhance solubility, achieving 0.5–1 mg·L⁻¹ of functional NatB .

Q & A

Q. How can researchers identify neutral amino acid permeases (AAPs) in uncharacterized plant or fungal species?

Methodological Answer: Utilize homology-based cloning by aligning conserved AAP domains (e.g., 12 transmembrane helices, cytoplasmic N-/C-termini) from model organisms like S. cerevisiae (e.g., Agp1p, Gap1p) or Arabidopsis (e.g., AtAAP1). Functional validation via heterologous expression in yeast mutants (e.g., S. cerevisiae strain 22574d deficient in amino acid uptake) can confirm transporter activity by restoring growth on media lacking specific amino acids . For example, SlAAP6 in tomato was identified by rescuing yeast growth on branched-chain amino acids (BCAAs) .

Q. What experimental approaches are used to determine substrate specificity of AAPs?

Methodological Answer: Combine kinetic assays (Km, Vmax) with competition studies. For instance, plasma membrane vesicles fused with liposomes (to eliminate metabolic interference) can quantify uptake rates of radiolabeled substrates (e.g., [14C]-arginine). Competition assays with structural analogs (e.g., norleucine vs. leucine) reveal inhibitory effects, narrowing specificity. Neurospora crassa studies used this to show a single binding site for neutral and basic amino acids in its general permease .

Q. How do researchers assess the physiological role of AAPs in nitrogen allocation?

Methodological Answer: Generate knockout mutants (e.g., CRISPR/Cas9 or T-DNA insertion) and analyze tissue-specific amino acid profiles via HPLC or LC-MS. For example, OsAAP1 knockouts in rice showed reduced neutral amino acids in shoots, linking its role in xylem-to-phloem transfer . Isotopic tracing (15N-labeled amino acids) can further track translocation efficiency .

Advanced Research Questions

Q. How can contradictory data on substrate specificity across AAP homologs be resolved?

Q. What regulatory mechanisms control AAP expression under nutrient stress?

Methodological Answer: Use transcriptomics (RNA-seq) and promoter analysis to identify cis-regulatory elements (e.g., nitrogen catabolite repression (NCR) or carbon catabolite repression (CCR) motifs). In P. chrysogenum, systems III–V are induced under nitrogen/carbon starvation via transcription factors like AreA . Chromatin immunoprecipitation (ChIP-seq) can map transcription factor binding to AAP promoters .

Q. How do AAPs interact with other transporters to balance amino acid pools?

Methodological Answer: Employ dual-labeling experiments (e.g., 13C/15N isotopes) to trace amino acid flux between compartments. In Arabidopsis, AAP1 mediates root uptake, while AAP6 facilitates phloem loading. Co-silencing AAP1 and AAP6 disrupts systemic distribution, requiring metabolomic network modeling to predict compensatory mechanisms .

Q. What strategies optimize AAP engineering for improved crop nitrogen use efficiency (NUE)?

Methodological Answer: Overexpress AAPs in sink tissues (e.g., OsAAP1 in rice panicles) using tissue-specific promoters (e.g., OsGluB1 for seeds). Monitor yield parameters (e.g., grain weight, tiller number) and amino acid profiles. In tomato, SlAAP6 overexpression increased BCAA content and biomass under salinity, validated via ionomics and stress-response assays .

Data Contradiction Analysis

Q. Why do some AAP knockouts show minimal phenotypic changes despite altered phloem amino acids?

Methodological Answer: Redundancy within the AAP family or compensatory transport systems (e.g., cationic amino acid transporters (CATs)) may mask effects. In Arabidopsis, AAP6 knockouts reduced phloem amino acids but did not affect aphid fecundity, suggesting alternative nutrient sourcing by insects . Multi-omics integration (transcriptome + metabolome) can identify upregulated transporters in mutants .

Methodological Resources

  • Functional Assays : Yeast complementation , electrophysiology in Xenopus oocytes .
  • Kinetic Analysis : Michaelis-Menten parameters derived from uptake assays .
  • Structural Tools : Cryo-EM for transporter conformation , site-directed mutagenesis .

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